molecular formula C17H13N3O3 B2649243 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one CAS No. 1251599-79-7

4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B2649243
CAS RN: 1251599-79-7
M. Wt: 307.309
InChI Key: QRPJCVFZPDPJEN-UHFFFAOYSA-N
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Description

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy and other diseases caused by nonsense mutations . Azilsartan is applied for hypertension medication , and opicapone was approved as adjunctive therapy of Parkinson disease .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Scientific Research Applications

Drug Discovery

The 1,2,4-oxadiazole heterocyclic ring, which is a part of the compound, has received considerable attention because of its unique bioisosteric properties and an unusually wide spectrum of biological activities . It is a perfect framework for novel drug development .

Enzyme Inhibitors

The compound has been used in the design of enzyme inhibitors . Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They have many applications in medicine, agriculture, and biochemistry .

Anticancer Activity

Some 1,2,4-oxadiazole derivatives have shown potential anticancer activity . They can inhibit the growth of cancer cells and are being studied for their potential use in cancer treatment .

Antimicrobial Activity

The compound has shown antimicrobial activity comparable to that of amoxicillin . It has been evaluated against both strains T. harzianum and A. niger .

Antifungal Activity

The compound has shown antifungal activities against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani . These fungi are responsible for various plant diseases .

Nematocidal Activity

The compound has shown moderate nematocidal activity against Meloidogyne incognita . Nematodes are a type of worm that can cause damage to crops .

Antibacterial Activity

The compound has shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . Xoo is a bacterium that causes bacterial leaf blight in rice .

Agricultural Applications

1,2,4-Oxadiazole derivatives, including the compound, exhibit a broad spectrum of agricultural biological activities . They can be used to control various plant diseases, making them valuable in the field of agriculture .

Future Directions

Development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

properties

IUPAC Name

4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c21-16-11-22-14-9-5-4-8-13(14)20(16)10-15-18-17(19-23-15)12-6-2-1-3-7-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPJCVFZPDPJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one

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